6-(hexylthio)benzo[cd]indol-2(1H)-one
Description
6-(Hexylthio)benzo[cd]indol-2(1H)-one is a derivative of the benzo[cd]indol-2(1H)-one (BIO) scaffold, a structurally versatile heterocyclic system with diverse pharmaceutical applications. The 6-position of the BIO scaffold is a critical site for functionalization, with substituents dictating target selectivity, binding affinity, and pharmacokinetic properties. The hexylthio group (C₆H₁₃S) introduces a hydrophobic, sulfur-containing chain, which may enhance membrane permeability and alter interactions with hydrophobic protein pockets compared to other substituents.
Properties
IUPAC Name |
6-hexylsulfanyl-1H-benzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-3-4-5-11-20-15-10-9-14-16-12(15)7-6-8-13(16)17(19)18-14/h6-10H,2-5,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEVTTCKAZFLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C2C=CC=C3C2=C(C=C1)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key BIO Derivatives and Their Properties
Key Observations:
- Hydrophobic vs.
- Electron-Donating Effects : Sulfur’s electron-rich nature may influence binding interactions differently than nitrogen-containing groups (e.g., isoxazole in BET inhibitors ).
- Target Selectivity : Isoxazole derivatives show BRD4 specificity , while benzimidazole conjugates act on lysosomes , highlighting the scaffold’s adaptability.
BET Bromodomain Inhibition
- 6-(3,5-Dimethylisoxazol-4-yl) Derivatives: These compounds mimic acetyl-lysine interactions in BRD4’s binding pocket, achieving temperature shifts of 1.2–2.1°C in thermal shift assays (TSA) . Compound 19 (ethyl-substituted) showed an IC₅₀ of 3.79 μM and selectivity against non-BET proteins .
Lysosome-Targeting Anticancer Agents
- 6-Benzo[d]imidazol-2-yl Derivatives : Conjugation with polyamines (e.g., homospermine) led to 82.5% metastasis inhibition in vivo by triggering lysosomal polyamine catabolism and caspase activation .
- Hexylthio Potential: The hexylthio group’s hydrophobicity might reduce reliance on polyamine transporters (PTS) for cellular uptake, altering subcellular localization compared to polyamine-linked analogs .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Insights:
- The hexylthio group’s high LogP suggests strong membrane permeability but may necessitate formulation optimization to mitigate solubility issues.
- In contrast, sulfonamide derivatives balance moderate LogP and solubility, making them viable for intravenous delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
